molecular formula C19H18N2O6 B14415736 3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- CAS No. 83408-90-6

3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14415736
CAS No.: 83408-90-6
M. Wt: 370.4 g/mol
InChI Key: JQHSAGGHDCNUKD-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is of interest due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- typically involves the use of anthranilamide as a starting material. The synthetic route includes several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its trimethoxyphenyl group enhances its ability to interact with molecular targets, making it a promising candidate for further research and development .

Properties

CAS No.

83408-90-6

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]acetic acid

InChI

InChI=1S/C19H18N2O6/c1-25-14-8-11(9-15(26-2)17(14)27-3)18-20-13-7-5-4-6-12(13)19(24)21(18)10-16(22)23/h4-9H,10H2,1-3H3,(H,22,23)

InChI Key

JQHSAGGHDCNUKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)N2CC(=O)O

Origin of Product

United States

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